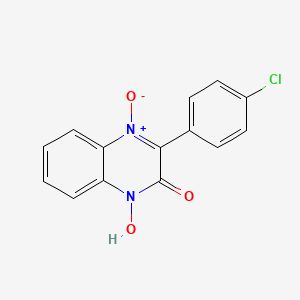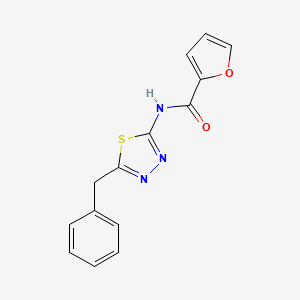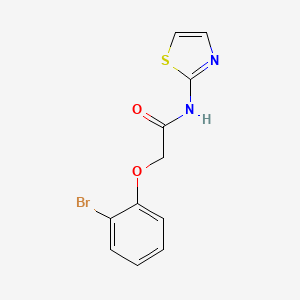
3-(4-chlorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoxaline derivatives, including those similar to 3-(4-chlorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, are synthesized through various methods. One approach involves the reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride, leading to a chloro compound with a simultaneous loss of its N-oxide function, indicating a nucleophilic mechanism of chlorination (Ahmad et al., 1965). Another method involves the reaction of quinoxaline 1,4-dioxide with acetic anhydride, producing 1-acetoxy-2(1H)-quinoxalinone, which is prone to hydrolysis to yield 1-hydroxy-2(1H)-quinoxalinone (Ahmed et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including 3-(4-chlorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, can be analyzed through various spectroscopic techniques. X-ray crystallographic analysis has been employed to understand the structural characteristics of related compounds, revealing details such as acyloin-endiol tautomerism in quinoxaline 1,4-di-N-oxide analogues (Xu et al., 2011).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, demonstrating their reactive nature. For example, the reaction of quinoxaline 1,4-dioxides with acetic anhydride leads to different products based on the substituents and reaction conditions (Ahmed et al., 1987). The presence of electron-donating or electron-withdrawing groups can significantly influence the reactivity and the products formed.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, the crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, a related compound, has been determined, providing insights into its physical characteristics (Xu et al., 2011).
Chemical Properties Analysis
The chemical properties of 3-(4-chlorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide and similar compounds are characterized by their reactivity towards various reagents and conditions. These compounds can participate in numerous chemical reactions, leading to a wide range of derivatives with diverse biological and chemical applications. The selective hydrogenation of chloro-hydroxyquinoxaline oxides and the synthesis of quinoxaline derivatives by selective modification highlight the versatility and reactivity of these compounds (Malz et al., 1993), (Maichrowski et al., 2013).
特性
IUPAC Name |
3-(4-chlorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c15-10-7-5-9(6-8-10)13-14(18)17(20)12-4-2-1-3-11(12)16(13)19/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGGUHYLDIZDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-hydroxyquinoxalin-2(1H)-one 4-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)

![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)
![5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)
![({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5527669.png)
![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)
![7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5527688.png)
![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)
![2-amino-N-(3,5-difluoro-4-methoxybenzyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5527704.png)
![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)

